N-Benzyl-5-methylbenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-benzyl-5-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-14-13(9-11)15(17-18-14)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
VWLSRKCBBMGVBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2NCC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of N Benzyl 5 Methylbenzo D Isoxazol 3 Amine
Reactivity Profile of the Benzo[d]isoxazole Heterocycle
The benzo[d]isoxazole ring system, also known as anthranil, is a bicyclic aromatic heterocycle. chemicalbook.com Its reactivity is characterized by a susceptibility to ring-opening reactions due to the inherent weakness of the N-O bond and the ability to undergo substitution reactions on the benzene (B151609) ring. researchgate.netnsf.gov
Ring-Opening Reactions and Rearrangements
The isoxazole (B147169) ring is known to undergo cleavage under various conditions, particularly reductive or basic conditions, owing to the labile N-O bond. researchgate.net Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond, leading to ring opening. nsf.gov This reactivity can be harnessed to synthesize other heterocyclic systems or functionalized open-chain compounds. For instance, gold-catalyzed reactions of 3-amino-benzo[d]-isoxazoles with certain alkynes can lead to a cyclization/cascade skeletal rearrangement, resulting in the formation of medium-sized benzolactones. rsc.org
Light can also be used to activate the ring opening of isoxazoles, with the N-O bond being susceptible to cleavage upon irradiation. nih.gov This photochemical reactivity can lead to the formation of intermediates like nitrenes and azirines. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
The benzene portion of the benzo[d]isoxazole ring can undergo electrophilic aromatic substitution. The directing effect of the fused isoxazole ring and the existing methyl group at the 5-position will influence the position of substitution. Isoxazoles themselves are known to undergo electrophilic substitution, with the 4-position being the most electron-rich and thus the most likely site for substitution. reddit.com In the case of N-Benzyl-5-methylbenzo[d]isoxazol-3-amine, the substitution pattern on the benzene ring will be influenced by the combined directing effects of the isoxazole ring, the methyl group, and the amino group.
Furthermore, electron-deficient benzo[d]isoxazoles can participate in nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. nih.gov
Transformations of the 3-Amine Moiety
The 3-amino group of this compound is a key site for chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Acylation, Sulfonylation, and Other N-Substitutions
The primary amine of 3-aminobenzo[d]isoxazoles can readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the introduction of amide and sulfonamide functionalities, which can significantly alter the electronic and steric properties of the molecule.
| Reagent | Product Type |
| Acyl Halide/Anhydride | N-Acyl derivative |
| Sulfonyl Halide | N-Sulfonyl derivative |
Condensation Reactions with Activated Enol Ethers and Carbonyl Compounds
The amino group can participate in condensation reactions with various carbonyl-containing compounds and activated enol ethers. For example, the reaction of 5-methylisoxazol-3-amine with diethyl ethoxymethylenemalonates leads to the formation of isoxazolopyrimidinones through intermediate isoxazolyl enamines. imist.ma Similar reactions with other activated enol ethers can yield stable isoxazolylenamines. imist.ma Condensation with 1,3-dicarbonyl compounds is a common method for the synthesis of various heterocyclic systems. youtube.com
| Reactant | Product |
| Diethyl ethoxymethylenemalonate | Isoxazolopyrimidinone |
| Ethoxymethylenecyanoacetate | Isoxazolylenamine |
| Ethoxymethylenemalononitrile | Isoxazolylenamine |
Derivatization to Fused Heterocyclic Systems
The 3-amino group is a versatile handle for the construction of fused heterocyclic systems. Through multi-step reaction sequences, the amino group can be incorporated into new rings, leading to the formation of polycyclic structures. For instance, the reaction of 3-aminobenzo[d]isoxazoles can lead to the formation of fused pyrimidine derivatives. researchgate.net The synthesis of fused isoxazoles is an active area of research, with various strategies being developed to construct diverse heterocyclic scaffolds. mdpi.comnih.gov Gold-catalyzed annulations of isoxazoles with propiolates can also lead to the formation of fused systems like 3,8-dicarbonylimidazo[1,2-a]pyridines. researchgate.net
Chemical Modifications of the N-Benzyl Group
N-Debenzylation: The removal of the benzyl (B1604629) group is a common strategy in medicinal chemistry to generate a primary or secondary amine, which can then be further functionalized. Several methods have been explored for the N-debenzylation of related N-benzylamines, which are applicable to the target compound.
One prevalent method is catalytic hydrogenolysis . This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source, such as hydrogen gas or ammonium formate. The reaction proceeds under relatively mild conditions and generally affords the debenzylated amine in good yields.
Another approach is oxidative debenzylation . This can be achieved using various oxidizing agents. For instance, treatment with ceric ammonium nitrate (CAN) in aqueous acetonitrile can effectively cleave the N-benzyl bond. Other oxidative systems, such as potassium persulfate in the presence of a nickel(II) catalyst, have also been employed for the debenzylation of N-benzylamines.
A mechanistically distinct method involves the use of a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (DMSO), followed by the introduction of oxygen. This process is thought to proceed through the formation of a benzylic anion, which is then oxidized.
| Modification Type | Reagents and Conditions | Primary Product | Potential Side Products |
| Catalytic Hydrogenolysis | Pd/C, H₂ (gas) or HCOONH₄, Methanol, Reflux | 5-methylbenzo[d]isoxazol-3-amine | Over-reduction of the benzisoxazole ring (under harsh conditions) |
| Oxidative Debenzylation (CAN) | Ce(NH₄)₂(NO₃)₆, CH₃CN/H₂O | 5-methylbenzo[d]isoxazol-3-amine | Oxidation of other functional groups |
| Oxidative Debenzylation (Base/O₂) | KOtBu, DMSO, O₂ | 5-methylbenzo[d]isoxazol-3-amine | Benzaldehyde, oxidation of the benzisoxazole ring |
Oxidation of the Benzylic Carbon: The methylene bridge of the N-benzyl group is susceptible to oxidation, which can lead to the formation of a benzoyl derivative. This transformation can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction typically proceeds under acidic or neutral conditions.
Structure Activity Relationship Sar Investigations of N Benzyl 5 Methylbenzo D Isoxazol 3 Amine and Its Analogs
Impact of the Benzisoxazole Core Structure on Biological Activity
The benzo[d]isoxazole core is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov Its rigid, bicyclic nature provides a defined orientation for substituent groups, facilitating specific interactions with receptor binding pockets. The isoxazole (B147169) ring within this core is crucial, with the nitrogen and oxygen atoms acting as potential hydrogen bond acceptors, while the aromatic benzene (B151609) ring can engage in π-π stacking and hydrophobic interactions.
In the context of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, a close analog of the title compound, the benzisoxazole unit serves as an essential anchor. nih.gov Modification of this core, for instance, by altering the ring fusion or replacing the isoxazole with other heterocyclic systems, typically leads to a significant loss of activity, underscoring its fundamental role in establishing the primary pharmacophore. The specific arrangement of the heteroatoms is critical for orienting the N-benzyl and methyl groups in a conformationally favorable manner for receptor engagement.
Contribution of the 5-Methyl Substitution to Biological Potency and Selectivity
Substitutions on the benzene ring of the benzisoxazole core have a profound impact on the compound's pharmacological profile. A methyl group at the 5-position, as in N-Benzyl-5-methylbenzo[d]isoxazol-3-amine, is significant for several reasons.
Firstly, the methyl group is a small, lipophilic moiety that can enhance binding affinity through van der Waals interactions within a hydrophobic pocket of a target protein. Its presence can also favorably influence the electronic properties of the aromatic system. In studies of related benzisoxazole derivatives, the introduction of a methyl group has been shown to enhance biological activity. For example, in a series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines, which are potent inhibitors of the TRIM24 bromodomain, the methyl groups are integral to their activity. nih.gov While this analog has two methyl groups, the principle of methyl substitution contributing to potency is clearly demonstrated.
Secondly, the position of the methyl group is crucial for selectivity. The 5-position directs the substituent into a specific region of the binding site, which can be exploited to achieve selectivity for a particular target over other related proteins. Altering the position of the methyl group to other locations on the benzisoxazole ring would likely change the binding mode and, consequently, the activity and selectivity profile of the compound.
Influence of the N-Benzyl Moiety on Receptor Binding and Pharmacological Profiles
The N-benzyl group is a critical component of the pharmacophore, playing a direct role in receptor binding. The amine linker provides a point of flexibility and a potential hydrogen bond donor site, while the benzyl (B1604629) ring can engage in various non-covalent interactions.
The following table illustrates the impact of modifications to the N-benzyl group on the inhibitory activity of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine analogs against the TRIM24 bromodomain. nih.gov
| Compound | Modification | IC50 (µM) for TRIM24 |
|---|---|---|
| Analog 1 | N-benzyl (unsubstituted) | 5.81 |
| Analog 2 | N-(4-fluorobenzyl) | 2.53 |
| Analog 3 | N-(4-chlorobenzyl) | 1.88 |
| Analog 4 | N-phenethyl | >50 |
| Analog 5 | N-cyclohexylmethyl | >50 |
Data is for the closely related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine scaffold.
Positional and Electronic Effects of Substituents on the Benzyl Ring
Further optimization of the N-benzyl moiety through substitution on the phenyl ring has proven to be a fruitful strategy for enhancing potency. The position and electronic nature of these substituents are key determinants of their effect.
The position of the substituent is also critical. Para-substitution is often favored as it extends the substituent into a region of the binding pocket where it can make favorable contacts without causing steric hindrance. Ortho- or meta-substituents may be less well-tolerated, potentially clashing with the protein or forcing the molecule into a less favorable binding conformation.
The table below summarizes the effects of various substituents on the benzyl ring of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine analogs on their TRIM24 inhibitory activity. nih.gov
| Compound | Benzyl Ring Substituent | IC50 (µM) for TRIM24 |
|---|---|---|
| Analog 1 | Unsubstituted | 5.81 |
| Analog 6 | 4-Fluoro | 2.53 |
| Analog 7 | 4-Chloro | 1.88 |
| Analog 8 | 4-Methyl | >50 |
| Analog 9 | 2-Fluoro | 10.3 |
| Analog 10 | 3-Fluoro | 8.75 |
Data is for the closely related N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine scaffold.
Role of Lipophilicity (e.g., CLogP) and Other Physicochemical Descriptors in Biological Activity
A balance of lipophilicity is generally required for optimal activity. While a certain degree of lipophilicity is necessary for the compound to cross cell membranes and reach its intracellular target, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
In the development of benzisoxazole-based inhibitors, it has been observed that there is an optimal range for CLogP. For instance, the addition of a polar substituent to the benzyl ring might decrease lipophilicity and improve solubility, but it could also reduce binding affinity if that part of the molecule sits (B43327) in a hydrophobic pocket. Conversely, adding a lipophilic group like a halogen can increase potency, as seen with the 4-chloro and 4-fluoro analogs, but may also affect the compound's pharmacokinetic properties. nih.gov Quantitative structure-activity relationship (QSAR) studies often reveal a parabolic relationship between CLogP and biological activity, where potency increases with lipophilicity up to a certain point, after which it plateaus or decreases.
Conformational Preferences and Their Correlation with Activity
The three-dimensional conformation of this compound is a key determinant of its biological activity. The molecule possesses a degree of flexibility around the amine linker connecting the benzisoxazole core and the benzyl ring. The preferred conformation when bound to its biological target is the one that maximizes favorable interactions and minimizes steric clashes.
Computational modeling and X-ray crystallography studies of related compounds have shown that the benzisoxazole core often lies in a relatively flat orientation within the binding site, while the N-benzyl group adopts a specific torsional angle to position the phenyl ring optimally for interactions. nih.gov The presence of substituents on either the benzisoxazole or the benzyl ring can influence these conformational preferences. For example, a bulky ortho-substituent on the benzyl ring could introduce steric hindrance that forces the ring to twist, potentially disrupting a critical π-π stacking interaction and reducing activity. Therefore, maintaining a favorable low-energy binding conformation is essential for potent biological activity.
Design Principles for Lead Optimization based on SAR insights
The SAR data gathered for this compound and its analogs provide several key principles for lead optimization:
Preservation of the Benzisoxazole Core: The benzo[d]isoxazole scaffold is essential for activity and should generally be maintained. Minor modifications, such as the introduction of small substituents, may be tolerated or even beneficial, but wholesale replacement of the core is likely to be detrimental.
Strategic Substitution on the Benzisoxazole Ring: The 5-methyl group is important for potency. Exploring other small, lipophilic groups at this position could be a viable optimization strategy.
Importance of the N-Benzyl Moiety: The N-benzyl group is critical for receptor binding. The length of the linker between the amine and the phenyl ring appears to be optimal, as demonstrated by the loss of activity with a phenethyl group. nih.gov
Targeted Substitution on the Benzyl Ring: The para-position of the benzyl ring is a key "hotspot" for modification. Small, electron-withdrawing substituents like halogens are particularly effective at enhancing potency. This position should be the primary focus for introducing further diversity to fine-tune activity and properties.
Balancing Physicochemical Properties: Careful attention must be paid to lipophilicity (CLogP) and other physicochemical descriptors. Modifications should aim to enhance potency without excessively increasing lipophilicity, which could negatively impact solubility and pharmacokinetic properties. The introduction of polar groups at tolerated positions could be explored to improve these properties.
By adhering to these principles, medicinal chemists can rationally design and synthesize new analogs of this compound with improved potency, selectivity, and drug-like properties.
Mechanistic Investigations of Biological Activities Associated with N Benzyl 5 Methylbenzo D Isoxazol 3 Amine
Elucidation of Potential Molecular Targets and Pathways
The benzo[d]isoxazole core, combined with an N-benzyl substituent, is a recurring motif in compounds designed to interact with various biological targets. Research into structurally similar molecules provides a foundation for understanding the potential molecular interactions of N-Benzyl-5-methylbenzo[d]isoxazol-3-amine.
Enzyme Inhibition Studies (e.g., Monoamine Oxidases)
Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov Derivatives of the isomeric 2,1-benzisoxazole have been shown to be potent and specific inhibitors of MAO-B. nih.gov For instance, certain 2,1-benzisoxazole derivatives have demonstrated MAO-B inhibition with IC50 values in the nanomolar range. nih.gov Specifically, one of the most potent compounds in a studied series exhibited an IC50 value of 0.017 µM for MAO-B. nih.gov While this is a different isomer of the benzo[d]isoxazole core, it highlights the potential of this heterocyclic system to interact with MAO enzymes. The N-benzyl group is also a feature found in some MAO inhibitors. nih.gov The specific inhibitory activity of this compound against MAO-A and MAO-B would require direct experimental evaluation, but the existing data on related structures suggest that it is a plausible target.
Below is a table of IC50 values for MAO inhibition by some 2,1-benzisoxazole derivatives, which are structurally related to the compound of interest.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative 7a | > 100 | 0.017 |
| Derivative 7b | > 100 | 0.098 |
| Derivative 3l | 5.35 | > 100 |
| Derivative 5 | 3.29 | > 100 |
Data sourced from a study on 2,1-benzisoxazole derivatives and their monoamine oxidase inhibition properties. nih.gov
Receptor Binding and Modulation (e.g., Dopamine and Serotonin Receptors)
The N-benzyl moiety is a known pharmacophore that can confer high affinity and potency at various G protein-coupled receptors, including dopamine and serotonin receptors.
Dopamine Receptors: The dysfunction of dopamine receptors is implicated in several central nervous system disorders. nih.gov Molecular docking studies of N-benzyl derivatives have shown potential interactions with dopamine D2 and D4 receptors. For example, the 1-benzyl group in nemonapride, a D4 receptor ligand, is involved in hydrophobic interactions with the receptor. nih.govacs.org A study on 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a compound with structural similarities to this compound, showed an affinity for the human dopamine D2 receptor with a Ki of 151 nM. mdpi.com
Serotonin Receptors: The N-benzyl group has been shown to significantly increase the affinity of phenethylamines for the serotonin 5-HT2A receptor, with increases of up to 300-fold compared to simple N-alkyl homologs. aspetjournals.orgresearchgate.net Similarly, N-benzyl substitution on 5-methoxytryptamine enhances its affinity and potency at 5-HT2 receptors. nih.govnih.gov These findings suggest that the N-benzyl group of this compound could facilitate its binding to serotonin receptors, potentially leading to modulation of their activity.
The following table presents the binding affinities (Ki) of some N-benzyltryptamine derivatives for human serotonin receptors, illustrating the impact of the N-benzyl group.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| N-Benzyl-5-methoxytryptamine | 15 | 130 |
| N-(2-Fluorobenzyl)-5-methoxytryptamine | 3.2 | 45 |
| N-(4-Bromobenzyl)-5-methoxytryptamine | 0.1 | 100 |
Data extrapolated from studies on N-benzyltryptamines and their receptor binding affinities. nih.govnih.gov
Ion Channel Interactions (e.g., Voltage-Gated Sodium Channels)
Voltage-gated sodium (NaV) channels are crucial for the generation and propagation of action potentials in excitable cells. A study on novel benzo[d]isoxazole derivatives has identified them as potent anticonvulsants that act by selectively blocking the NaV1.1 channel. nih.gov One of the most potent compounds from this series demonstrated significant protection against maximal electroshock-induced seizures with an ED50 of 20.5 mg/kg and a protective index of 10.3. nih.gov Patch-clamp experiments confirmed that this compound significantly inhibited NaV1.1 channels while having minimal effect on NaV1.2, NaV1.3, and NaV1.6 channels. nih.gov This highlights the potential of the benzo[d]isoxazole scaffold, as present in this compound, to interact with and modulate the activity of voltage-gated sodium channels.
Cellular Mechanisms and Signalling Pathway Modulation
The isoxazole (B147169) moiety is found in compounds that can modulate various cellular signaling pathways. For instance, some isoxazole derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis and cell cycle arrest. nih.gov These effects were associated with the inhibition of the Akt cell survival pathway and the activation of the p53 protein. nih.gov Other studies have demonstrated that isoxazole derivatives can influence immune responses by modulating T-cell and B-cell populations and affecting the production of antibodies. mdpi.com Steroidal isoxazoles have also been investigated as inhibitors of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer. These compounds were found to suppress the transcription of key genes in the Hh pathway, such as Ptch1, Smo, and Gli1. nih.gov Given these findings, it is plausible that this compound could modulate similar signaling cascades, although specific studies are required to confirm this.
Biochemical Interactions and Enzymatic Activity Alterations
The isoxazole ring is a versatile scaffold for the development of enzyme inhibitors. ijpca.org Beyond MAOs, isoxazole derivatives have been investigated as inhibitors of other enzymes, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. nih.govresearchgate.net For example, certain isoxazole derivatives have shown potent and selective inhibition of COX-2, with IC50 values in the sub-micromolar range. nih.gov Additionally, isoxazole-containing compounds have been developed as inhibitors of carbonic anhydrase and cholinesterases. acs.orgmdpi.com Biochemical assays, such as fluorescence-based enzyme inhibition assays and in vitro COX/LOX inhibition assays, are commonly used to evaluate the inhibitory potential of these compounds. nih.govacs.org The N-benzyl group can also contribute to the inhibitory activity, as seen in N-benzylbenzamide derivatives that act as xanthine oxidase and tyrosinase inhibitors. nih.gov
In Vitro and In Silico Studies of Binding Modes and Affinities
In vitro and in silico methods are invaluable tools for understanding the interactions between small molecules and their biological targets. For isoxazole derivatives, these techniques have provided insights into their binding modes and affinities.
In Vitro Studies: In vitro assays are essential for quantifying the biological activity of compounds. For enzyme inhibitors, determining the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a standard practice. mdpi.com For receptor ligands, radioligand binding assays are used to determine the Ki (inhibition constant), which reflects the affinity of the ligand for the receptor. nih.gov Functional assays, such as calcium mobilization assays, can further characterize the effect of a ligand as an agonist or antagonist. nih.gov
In Silico Studies: Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.net Docking studies of N-benzyl derivatives at the dopamine D2 receptor have suggested that the benzyl (B1604629) group can engage in hydrophobic interactions within the binding pocket. nih.govacs.org Similarly, docking of N-benzyl phenethylamines into a homology model of the 5-HT2A receptor indicated that the N-benzyl moiety may interact with specific phenylalanine residues, such as Phe339. aspetjournals.orgresearchgate.net For MAO inhibitors, docking studies have helped to elucidate the interactions between the inhibitor and the active site of the enzyme, often involving interactions with the flavin cofactor and key amino acid residues. nih.govmdpi.com These in silico approaches can guide the design of more potent and selective ligands based on the benzo[d]isoxazole scaffold.
Applications and Emerging Research Directions for N Benzyl 5 Methylbenzo D Isoxazol 3 Amine
Antimicrobial Research Applications
Derivatives of N-benzyl-isoxazole have demonstrated a range of antimicrobial activities, indicating their potential as lead structures for the development of new anti-infective agents.
Studies on related molecular structures, such as N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, have shown promising antibacterial activity. researchgate.netpensoft.net These compounds were particularly effective against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netpensoft.net Research indicates that the efficacy is influenced by the substitution pattern on the benzyl (B1604629) ring; derivatives with small substituents like methyl or methoxyl groups in the para-position, or those with no substituents, tended to exhibit higher activity. researchgate.netpensoft.net Furthermore, O-benzyl derivatives containing an imidazole substitution have been identified as highly active compounds against Gram-positive bacteria. mdpi.com
The isoxazole (B147169) scaffold is a component of various compounds investigated for antifungal properties. mdpi.com Research into N-benzyl derivatives of the antibiotic tetramycin B has shown that these modified compounds possess high antifungal activity while being significantly less toxic than the parent antibiotic. researchgate.net Similarly, certain isoindole derivatives incorporating a 5-methyl-isoxazole component have demonstrated activity against several fungal species, including Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com Studies on other O-benzyl derivatives revealed that compounds featuring N-benzyl and imidazole substitutions were effective against Candida albicans and Candida krusei. mdpi.com Some benzamidine derivatives carrying 1,2,3-triazole moieties also showed potent in vivo antifungal activities against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com
The development of novel antimalarial agents is a critical area of research, and various amine derivatives have been explored for their potential. While direct studies on N-Benzyl-5-methylbenzo[d]isoxazol-3-amine are not specified, related structures have been evaluated. For instance, N-alkyl amine and other derivatives of dispiro-1,2,4-trioxolane piperidines have been synthesized and shown to be potent antimalarial peroxides. nih.gov In a separate study, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were evaluated for their in vitro activity against Plasmodium falciparum, with some compounds showing efficacy in the sub-micromolar range. mdpi.com Another investigation into p-substituted benzyl thiazinoquinone derivatives found that they preserved antiplasmodial activity against P. falciparum strains. mdpi.com
Anti-inflammatory Research
Compounds containing the isoxazole ring have been recognized for their anti-inflammatory properties. mdpi.com Research into 4-benzyloxybenzo[d]isoxazole-3-amine derivatives identified them as potent and highly selective inhibitors of sphingomyelin synthase 2 (SMS2), a target for chronic inflammation-associated diseases. nih.gov One compound from this class significantly attenuated chronic inflammation in a preclinical model. nih.gov Other research on different isoxazole derivatives demonstrated significant in vivo anti-inflammatory potential in carrageenan-induced paw edema models, with some compounds showing efficacy superior to the reference drug diclofenac sodium. nih.gov Additionally, N-benzyl-N-methyldecan-1-amine (BMDA), a related benzyl amine, was found to inhibit the production of inflammatory mediators like TNF-α and IL-1β. frontiersin.org
Table 1: In Vivo Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound | % Edema Inhibition (after 2h) | % Edema Inhibition (after 3h) |
|---|---|---|
| 5b | 75.68% | 76.71% |
| 5c | 74.48% | 75.56% |
| 5d | 71.86% | 72.32% |
| Diclofenac Sodium (Reference) | 74.22% | 73.62% |
Data sourced from in vivo studies on isoxazole derivatives in a carrageenan-induced paw edema model. nih.gov
Anticancer Research and Cytotoxicity Studies
The benzisoxazole scaffold is a key feature in compounds designed for anticancer research. A study on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines, close structural analogs of the target compound, identified them as inhibitors of TRIM24, a protein involved in the progression of several cancers. nih.gov Specific derivatives, 11d and 11h, demonstrated potent inhibition of cell proliferation in prostate cancer (PC) cells (LNCaP, C4-2B) and non-small cell lung cancer (NSCLC) cells (A549). nih.gov The antiproliferative activity of these compounds highlights their potential as leads for further cancer research. nih.gov Other research has shown that conjugating a cytotoxic benzyl group with a carbohydrate can yield novel compounds with improved cytotoxic selectivity towards cancer cells over normal cells. nih.gov One such glucopyranosyl-conjugated benzyl derivative exhibited antiproliferative activity against colorectal cancer cells (HCT-116) by inducing apoptotic cell death. nih.gov
Table 2: Cytotoxicity (IC₅₀) of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| 11d | A549 (NSCLC) | 1.08 |
| 11h | A549 (NSCLC) | 0.75 |
IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation. nih.gov
Neurological and Central Nervous System (CNS) Research
Derivatives of isoxazole are also being investigated for their potential in treating neurological disorders. One area of focus is the development of cholinesterase inhibitors for conditions like Alzheimer's disease. Research into novel N-benzyl pyridinium moieties linked to aryl isoxazole derivatives has led to the identification of selective butyrylcholinesterase inhibitors. mdpi.com This line of inquiry suggests that the isoxazole scaffold can be a valuable component in the design of agents targeting CNS-related enzymes. mdpi.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides |
| 4-benzyloxybenzo[d]isoxazole-3-amine |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines |
| Glucopyranosyl-conjugated benzyl derivatives |
| N-benzyl-N-methyldecan-1-amine (BMDA) |
| Diclofenac sodium |
| N-benzyl pyridinium-aryl isoxazole derivatives |
| Tetramycin B |
| 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives |
| p-substituted benzyl thiazinoquinone derivatives |
Anticonvulsant Properties
The benzisoxazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Research into 3-substituted 1,2-benzisoxazole (B1199462) derivatives has revealed promising anticonvulsant activity. For instance, a series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives demonstrated marked anticonvulsant effects in murine models. nih.gov Within this series, the parent compound, 3-(sulfamoylmethyl)-1,2-benzisoxazole, was identified as a particularly promising candidate due to its favorable ratio of neurotoxicity to anticonvulsant efficacy. nih.gov
Further pharmacological profiling of 3-sulfamoylmethyl-1,2-benzisoxazole, also known as AD-810, indicated its effectiveness in suppressing maximal seizures induced by both electrical and chemical means in various animal models. nih.govresearchgate.net Its potency against maximal electroshock seizures was found to be greater than that of established anticonvulsant drugs like diphenylhydantoin and carbamazepine in rats, rabbits, and dogs. nih.govresearchgate.net Notably, AD-810 exhibited a rapid onset and extended duration of action. nih.govresearchgate.net The profile of this benzisoxazole derivative suggests a mechanism of action similar to that of major antiepileptic drugs used for generalized tonic-clonic seizures, but with a potentially wider safety margin. nih.govresearchgate.net
While direct studies on the anticonvulsant properties of this compound are not extensively documented, the established activity of structurally related 3-substituted benzisoxazoles provides a strong rationale for its investigation in this therapeutic area. The substitution at the 3-position of the benzisoxazole ring appears to be a key determinant of anticonvulsant activity.
Exploration in Neurodegenerative Disease Models
Derivatives of 1,2-benzisoxazole have also been explored for their potential in treating neurodegenerative diseases, with some studies indicating protective effects against neurotoxicity. researchgate.net The structural features of the benzisoxazole nucleus make it a versatile scaffold for designing ligands that can interact with various targets within the central nervous system. The N-benzylpiperidine class of inhibitors, for example, has shown that the benzisoxazole heterocycle can serve as a suitable bioisosteric replacement for a benzoyl functionality, leading to compounds with potential palliative applications in Alzheimer's disease. nih.gov
The investigation of novel N-Benzyl-2-phenylethylamine derivatives in zebrafish models has demonstrated that substitutions on the N-benzyl fragment can significantly affect locomotion, while modifications to the phenethylamine moiety can influence anxiety-like behaviors and modulate brain serotonin and dopamine levels. biorxiv.orgresearchgate.net Although these compounds are not benzisoxazoles, this research highlights the neuroactive potential of the N-benzyl group, a key feature of this compound. This suggests that the N-benzyl moiety in the target compound could contribute to its potential neuropharmacological effects.
Antithrombotic and Anticoagulant Research (e.g., Factor IXa Inhibitors)
A significant area of investigation for aminobenzisoxazole derivatives is in the field of anticoagulation, specifically as inhibitors of Factor IXa (FIXa). nih.govresearchgate.netdaneshyari.com The selective inhibition of FIXa is a promising strategy for developing safer antithrombotic agents that may have a reduced risk of bleeding compared to broader-spectrum anticoagulants. mdpi.com
Through structure-based drug design, novel aminobenzisoxazoles have been synthesized and identified as potent and highly selective inhibitors of FIXa over other coagulation factors like Factor Xa (FXa). nih.govresearchgate.net The selectivity is a critical attribute, as the high degree of similarity between the active sites of these serine proteases presents a significant challenge in drug design. mdpi.com Selected aminobenzisoxazole compounds have demonstrated favorable anticoagulation profiles in preclinical assessments, as measured by the activated partial thromboplastin time (aPTT) and prothrombin time (PT) tests. nih.gov Furthermore, these derivatives have shown promising in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) and pharmacokinetic profiles, indicating their potential as orally available anticoagulant drugs. nih.govresearchgate.net
The core structure of this compound, being an aminobenzisoxazole, aligns with the chemical class of these promising Factor IXa inhibitors. This positions it as a compound of interest for further investigation in the development of novel antithrombotic therapies.
Other Therapeutic Research Potentials (e.g., Antidiabetic, Anti-HIV, Anti-glycation)
The therapeutic applicability of the benzisoxazole scaffold extends beyond central nervous system and coagulation disorders, with research indicating its potential in various other domains.
Antidiabetic Potential: Benzisoxazole derivatives have been investigated for their antidiabetic properties. nih.govnih.gov Some benzimidazole derivatives, a related heterocyclic system, have shown the ability to modulate pathways involved in glucose metabolism, such as by activating Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK), or by inhibiting α-glucosidase. nih.govwisdomlib.org The structural similarities suggest that benzisoxazoles could also interact with these targets.
Anti-HIV Activity: The benzisoxazole framework has been incorporated into molecules designed as anti-HIV agents. nih.govnih.gov For instance, certain benzoxazole and benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. researchgate.netbenthamscience.comresearchgate.net This suggests that the benzisoxazole scaffold could be a valuable component in the design of new antiretroviral drugs.
Anti-glycation Properties: The unique benzisoxazole scaffold has shown impressive potential as an anti-glycation agent. nih.govwilddata.cnnih.govresearchgate.net Glycation, the non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of diabetic complications and aging. researchgate.net Benzoxazole and benzimidazole derivatives have been synthesized and screened for their ability to inhibit glycation. researchgate.netgoogle.com The evaluation of these compounds often involves measuring the inhibition of fluorescent AGE formation. mdpi.com
Role as a Privileged Scaffold in the Discovery of Novel Chemical Entities
The benzisoxazole ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govwilddata.cnnih.gov This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. The versatility of the benzisoxazole core is evident from the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, in addition to those previously discussed. nih.govwilddata.cnnih.gov
The benzisoxazole template forms a stable molecular backbone with versatile binding properties, frequently appearing as a key motif in ligands that are both potent and selective for various biological targets. nih.gov The numerous positive outcomes from biological screenings of benzisoxazole-containing compounds underscore their importance as building blocks in drug discovery. nih.gov The continued emergence of highly active compounds containing this scaffold suggests that it will remain a significant candidate in the development of novel chemical entities for therapeutic use. wilddata.cnnih.gov A structurally related compound, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, has been identified as a potent and selective inhibitor of the TRIM24 bromodomain, with potential applications in cancer therapy. nih.gov
Strategies for Targeted Delivery and Formulation in Research Contexts
The therapeutic potential of benzisoxazole derivatives, including this compound, can be significantly influenced by their physicochemical properties, particularly their solubility. Many promising drug candidates are poorly water-soluble, which can limit their bioavailability and therapeutic efficacy. wuxiapptec.comresearchgate.netpharmaceutical-technology.com To overcome these challenges, various formulation and targeted delivery strategies can be employed in research contexts.
Formulation Strategies for Poorly Soluble Compounds:
Particle Size Reduction: Techniques such as micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate. wuxiapptec.comresearchgate.net
Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve solubility and dissolution. mdpi.com
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. nih.gov
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. wuxiapptec.com
Targeted Delivery Systems:
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing off-target effects. ijrpr.comwjpls.org This can be achieved through:
Passive Targeting: This approach relies on the physicochemical properties of the drug delivery system, such as size, to accumulate in specific tissues, like tumors, through the enhanced permeability and retention (EPR) effect. ijrpr.com
Active Targeting: This involves functionalizing the drug carrier with ligands (e.g., antibodies, peptides) that bind to specific receptors on target cells. ijrpr.com
Various carriers can be utilized for targeted delivery, including liposomes, nanoparticles, and polymeric micelles. elte.hu These systems can be engineered to be non-toxic, biocompatible, and biodegradable, and to provide controlled release of the encapsulated drug. ijrpr.com The application of these advanced formulation and delivery strategies could be crucial in translating the therapeutic potential of this compound and other benzisoxazole derivatives into effective clinical candidates.
Computational Chemistry and Theoretical Studies on N Benzyl 5 Methylbenzo D Isoxazol 3 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of N-Benzyl-5-methylbenzo[d]isoxazol-3-amine. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. A common approach involves geometry optimization using a basis set like B3LYP/6-31G(d,p) to determine the most stable conformation of the molecule. epstem.net
From the optimized geometry, various electronic parameters can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For benzisoxazole derivatives, these calculations help in understanding their potential as electrophiles or nucleophiles in chemical reactions. nih.gov
Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule, which is vital for predicting how it might interact with biological targets. Other calculated quantum chemical descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a comprehensive profile of the molecule's reactivity. mdpi.com
Table 1: Calculated Quantum Chemical Parameters for a Representative Benzisoxazole Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| Energy Gap (ΔE) | 5.0 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.5 eV |
| Electronegativity | 4.0 eV |
| Chemical Hardness | 2.5 eV |
Note: These values are illustrative for a typical benzisoxazole derivative and are not specific to this compound.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net For this compound, molecular docking studies would involve selecting a relevant biological target, such as an enzyme or a receptor implicated in a disease pathway.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible binding poses of the ligand in the active site of the protein, calculating a docking score for each pose. nih.gov This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.govtandfonline.com
Analysis of the docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These insights are crucial for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity. For instance, studies on similar benzisoxazole derivatives have used molecular docking to identify potential inhibitors for targets like acetylcholinesterase and cyclin-dependent kinase 8 (CDK8). tandfonline.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, complementing the static view offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy. nih.gov
For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The trajectory of the simulation is then analyzed to evaluate parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and protein backbone atoms suggests that the complex is stable. nih.gov
MD simulations also allow for the study of conformational changes in both the ligand and the protein upon binding. This information is valuable for understanding the induced-fit model of ligand binding and for identifying allosteric binding sites. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more refined prediction of binding affinity. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters of this compound, which can aid in its structural characterization. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecule's structure. epstem.net
The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. epstem.netmdpi.com The calculated chemical shifts are typically correlated with experimental values to assess the accuracy of the computational model. dergipark.org.tr Similarly, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to assign the characteristic vibrational modes of the molecule. epstem.net
Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 | 120.5 | 121.2 |
| C2 | 115.8 | 116.5 |
| C3 | 145.2 | 144.8 |
| C4 | 130.1 | 130.9 |
| C5 | 125.6 | 126.3 |
Note: The data is representative for a substituted aromatic system and is for illustrative purposes only.
Theoretical Analysis of Reaction Mechanisms and Transition States
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions.
For the synthesis of this compound, theoretical analysis could be used to explore different synthetic routes and to predict the most favorable pathway. For instance, in the formation of the isoxazole (B147169) ring, computational methods can help to elucidate the mechanism of the cycloaddition reaction and to understand the factors that control the regioselectivity. mdpi.com
Cheminformatics Approaches for Analog Design and Virtual Screening
Cheminformatics tools play a significant role in the design of new analogs of this compound with improved properties. By analyzing large chemical databases, these tools can identify compounds with similar structural features or predicted biological activities. This information can be used to build a virtual library of analogs for further computational and experimental evaluation.
Virtual screening is a powerful cheminformatics technique used to identify potential hit compounds from a large library of molecules. This can be done through ligand-based or structure-based approaches. In a ligand-based approach, the known structure of this compound would be used as a template to search for similar molecules. In a structure-based approach, a library of compounds would be docked into the active site of a target protein to identify those with the best predicted binding affinity. researchgate.net
Furthermore, cheminformatics models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. These in silico ADME predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. tandfonline.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Acetylcholinesterase |
Future Perspectives and Unaddressed Research Questions for N Benzyl 5 Methylbenzo D Isoxazol 3 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of isoxazole (B147169) derivatives has been an area of active research, with a growing emphasis on environmentally benign methodologies. mdpi.comresearchgate.net Future efforts concerning N-Benzyl-5-methylbenzo[d]isoxazol-3-amine should prioritize the development of sustainable synthetic pathways. Key areas of focus could include:
Green Chemistry Approaches: The implementation of principles such as atom economy, the use of water as a solvent, and energy-efficient reaction conditions are paramount. mdpi.com Research into one-pot, multi-component reactions could significantly streamline the synthesis process, minimizing waste generation and simplifying purification. mdpi.com
Catalysis: The exploration of novel catalysts, such as amine-functionalized cellulose, could offer mild and efficient reaction conditions. mdpi.com The development of reusable catalysts would further enhance the sustainability of the synthesis.
Flow Chemistry: The application of continuous flow technologies could provide better control over reaction parameters, improve scalability, and enhance safety.
Deeper Understanding of Structure-Activity-Mechanism Relationships for Enhanced Design
A thorough understanding of the structure-activity relationships (SAR) is fundamental to the rational design of more potent and selective analogues. For the this compound scaffold, future research should systematically investigate the impact of structural modifications on biological activity. Drawing parallels from related structures, such as N-benzyl phenethylamines and other substituted isoxazoles, can provide valuable insights. nih.govdundee.ac.uk
Key research questions include:
What is the influence of substituents on the benzyl (B1604629) and benzoisoxazole rings on target binding and functional activity?
How do conformational constraints and stereochemistry affect the molecule's interaction with its biological targets?
What are the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern the compound's mechanism of action at a molecular level?
A systematic SAR study could involve the synthesis and biological evaluation of a library of analogues with variations at key positions.
| Compound Class | Key Structural Feature | Observed Effect on Activity | Reference |
| N-benzyl phenethylamines | N-Benzyl substitution | Significant increase in binding affinity and functional activity at 5-HT2A receptors. | nih.gov |
| Trisubstituted isoxazoles | Linker between core moieties | Changes in linker type (e.g., ether vs. thioether) can significantly impact potency. | dundee.ac.uk |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines | Structure-based optimization | Led to potent and selective inhibitors of TRIM24 bromodomain. | nih.gov |
This table presents data from related but distinct molecules to highlight the importance of SAR studies for the future development of this compound.
Exploration of Polypharmacology and Multi-Targeting Approaches
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, has gained traction in drug discovery. The isoxazole nucleus is known to be a versatile scaffold present in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. imist.ma This suggests that this compound and its derivatives could be explored for multi-targeting potential. A pertinent example is the design of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides as multi-target herbicides. nih.gov
Future research should investigate:
The potential for this compound to modulate multiple, disease-relevant targets.
The design of analogues with tailored polypharmacological profiles for complex diseases such as cancer or neurodegenerative disorders.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the discovery and optimization of novel compounds. For this compound, AI and ML could be applied to:
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual analogues, thereby prioritizing synthetic efforts.
De Novo Design: Generate novel molecular structures with desired properties based on the this compound scaffold.
Target Identification: Predict potential biological targets for the compound and its derivatives using computational target prediction algorithms.
Emerging Applications in Materials Science or Chemical Biology
Beyond its potential therapeutic applications, the unique chemical structure of this compound may lend itself to applications in materials science and chemical biology. Future investigations could explore:
Organic Electronics: The photophysical and electronic properties of the benzoisoxazole core could be investigated for potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Chemical Probes: The development of fluorescently labeled or biotinylated derivatives of this compound could create valuable chemical probes for studying biological pathways and target engagement.
Biomaterials: The incorporation of this scaffold into polymeric materials could lead to the development of novel biomaterials with specific biological or physical properties.
Collaborative Opportunities in Interdisciplinary Research
The multifaceted research directions outlined above necessitate a collaborative and interdisciplinary approach. Future progress with this compound will be significantly enhanced through partnerships between:
Synthetic Organic Chemists: To devise efficient and sustainable synthetic routes.
Medicinal Chemists and Pharmacologists: To design and evaluate the biological activity of new analogues.
Computational Chemists and Data Scientists: To apply AI and ML for predictive modeling and de novo design.
Materials Scientists and Chemical Biologists: To explore novel applications beyond traditional medicine.
Such collaborations will be instrumental in unlocking the full potential of this compound and its future derivatives.
Q & A
Q. What are the common synthetic routes for N-Benzyl-5-methylbenzo[d]isoxazol-3-amine?
Methodological Answer: The synthesis typically involves two key steps:
Core Structure Formation : Start with halogenated benzisoxazol-3-amine derivatives (e.g., 5-bromobenzo[d]isoxazol-3-amine). Protect the amine group using tert-butoxycarbonyl (Boc) to stabilize reactivity .
Functionalization :
- N-Benzylation : React with benzyl halides under nucleophilic substitution conditions.
- Suzuki-Miyaura Coupling : Introduce methyl or aryl groups at the 5-position using palladium catalysts and boronic acids .
- Base-Induced Rearrangements : Triethylamine in ethanol under reflux can trigger rearrangements to form fused heterocycles (e.g., indoles or imidazobenzothiazoles), depending on substituents .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer: Use a combination of analytical techniques:
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- First Aid :
Advanced Research Questions
Q. How do substituents on the benzisoxazole core influence reactivity and stability?
Methodological Answer: Substituents dictate reaction pathways:
Q. What mechanistic pathways explain base-induced rearrangements of N-substituted benzisoxazol-3-amine derivatives?
Methodological Answer: Triethylamine in ethanol induces:
Deprotonation : Base abstracts the C-3 proton, generating a resonance-stabilized anion.
Ring Opening/Re-closure : The anion undergoes cleavage of the isoxazole ring, followed by cyclization to form fused heterocycles (e.g., indoles). Trapping experiments with electrophiles confirm intermediates like enolates .
Q. What are potential applications in medicinal chemistry or biological imaging?
Methodological Answer:
- PET Radiotracers : Derivatives like [<sup>11</sup>C]CEP-32496 (a trifluoromethyl-isoxazolamine) are synthesized for brain imaging. The compound’s lipophilicity and stability enable blood-brain barrier penetration .
- Enzyme Inhibitors : Benzisoxazole scaffolds are explored for isoform-selective inhibition (e.g., NaV1.7 sodium channels) via sulfonamide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
